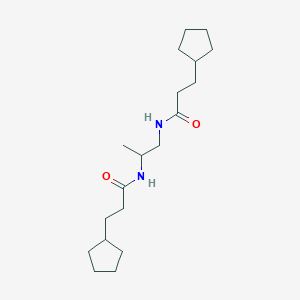![molecular formula C20H17F2N3O3 B10974062 4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B10974062.png)
4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a hydroxy group, and a pyrazole ring, making it an interesting subject for research and application.
Preparation Methods
The synthesis of 4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile involves multiple steps, typically starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through a difluoromethylation reaction, which is often carried out using difluoromethylating agents under controlled conditions. The final step involves the coupling of the pyrazole derivative with a benzonitrile derivative through a nucleophilic substitution reaction .
Chemical Reactions Analysis
4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has diverse applications in scientific research:
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides structural stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile stands out due to its unique combination of functional groups. Similar compounds include:
4-[(3-{[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile: This compound has two difluoromethyl groups, which may alter its chemical reactivity and biological activity.
4-[(3-{[5-(trifluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile: The trifluoromethyl group provides different electronic properties compared to the difluoromethyl group, potentially affecting its interactions with molecular targets.
Properties
Molecular Formula |
C20H17F2N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[3-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carbonyl]phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C20H17F2N3O3/c1-13-10-20(27,19(21)22)25(24-13)18(26)16-4-2-3-15(9-16)12-28-17-7-5-14(11-23)6-8-17/h2-9,19,27H,10,12H2,1H3 |
InChI Key |
WGTUSAOJXCMEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


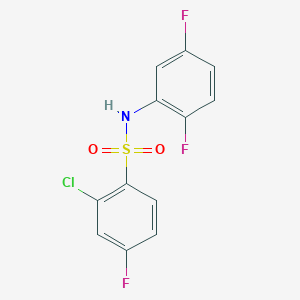
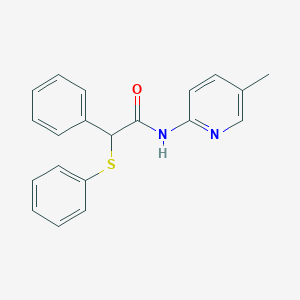
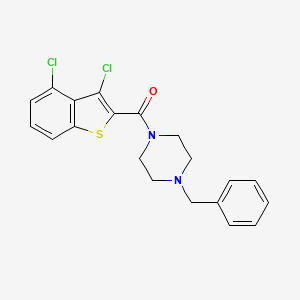
![2-[(4-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974017.png)
![3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10974020.png)
![3-{[3-(Cyclopentylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10974029.png)
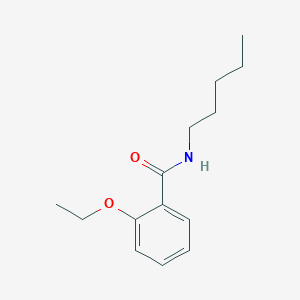
![2-(4-bromophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974034.png)
![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide](/img/structure/B10974035.png)
![N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974040.png)
methanone](/img/structure/B10974046.png)
![1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B10974053.png)
![N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B10974059.png)
